molecular formula C30H42N2O11 B13864736 (3S,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

(3S,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B13864736
M. Wt: 606.7 g/mol
InChI Key: XIVXFEAPQLOONX-QHNOLJSHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex molecule featuring a 3,4,5-trihydroxyoxane-2-carboxylic acid core esterified to an octahydroindole moiety substituted with a propanoyl group and an ethoxy-oxo-phenylbutan-2-yl amino side chain. The stereochemistry (denoted by 3S,6S, 2S,3aR,7aS, etc.) is critical for its conformational stability and biological interactions.

Properties

Molecular Formula

C30H42N2O11

Molecular Weight

606.7 g/mol

IUPAC Name

(3S,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C30H42N2O11/c1-3-41-28(39)19(14-13-17-9-5-4-6-10-17)31-16(2)26(36)32-20-12-8-7-11-18(20)15-21(32)29(40)43-30-24(35)22(33)23(34)25(42-30)27(37)38/h4-6,9-10,16,18-25,30-31,33-35H,3,7-8,11-15H2,1-2H3,(H,37,38)/t16-,18+,19-,20-,21-,22?,23-,24?,25?,30-/m0/s1

InChI Key

XIVXFEAPQLOONX-QHNOLJSHSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O[C@H]4C(C([C@@H](C(O4)C(=O)O)O)O)O

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Key Synthetic Steps and Reaction Conditions

  • Formation of Octahydroindole Core : The synthesis begins with an appropriately substituted indole derivative, which undergoes hydrogenation or other reduction methods to yield the octahydroindole ring system. This step requires stereoselective control to establish the 2S,3aR,7aS configuration.

  • Peptide Bond Formation : The amino acid side chains, including the (2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl moiety, are coupled to the octahydroindole core via amide bond formation. Coupling agents such as carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU) are commonly used under mild conditions to avoid racemization.

  • Esterification with Trihydroxyoxane-2-carboxylic Acid : The final step involves esterification of the octahydroindole carbonyl with the 3,4,5-trihydroxyoxane-2-carboxylic acid. This step often requires activation of the acid group (e.g., as an acid chloride or via coupling reagents) and protection of hydroxyl groups to prevent side reactions.

  • Use of Protecting Groups : Hydroxyl groups on the sugar-like oxane ring are typically protected using silyl ethers (e.g., TBDMS) or acetal groups during early steps and deprotected in the final stages.

  • Purification : Chromatographic techniques such as preparative HPLC are used to isolate the target compound with high purity and correct stereochemistry.

Industrial Scale Considerations

For industrial production, the synthesis is optimized to enhance yield and reduce cost. Techniques such as continuous flow synthesis, automated peptide synthesizers, and scalable purification methods are employed. Solvent selection and catalyst choice are optimized to ensure reproducibility and environmental compliance. Process intensification strategies, including microwave-assisted synthesis or enzymatic catalysis, may be explored to improve efficiency.

Reaction Analysis and Mechanistic Insights

Types of Chemical Reactions Involved

  • Amide Bond Formation : Central to the synthesis is the formation of amide bonds between amino acid derivatives and the octahydroindole core. This involves nucleophilic attack of an amine on an activated carboxylic acid derivative.

  • Esterification : The linkage between the octahydroindole moiety and the trihydroxyoxane-2-carboxylic acid is formed via esterification, typically under dehydrating conditions.

  • Hydrogenation/Reduction : To obtain the saturated octahydroindole ring, catalytic hydrogenation or chemical reduction is performed.

  • Protection/Deprotection : Hydroxyl and amino groups undergo protection and deprotection cycles to prevent undesired side reactions.

Common Reagents and Conditions

Reaction Type Common Reagents/Conditions Purpose
Amide Coupling EDC, DCC, HATU, DIPEA, DMF solvent Formation of peptide bonds
Esterification Acid chlorides, DCC, DMAP, mild heating Formation of ester linkage
Hydrogenation Pd/C, H2 gas, mild pressure Saturation of indole ring
Protection TBDMS-Cl, Acetals, Boc anhydride Protect hydroxyl and amino groups
Deprotection TBAF for silyl ethers, acidic or basic hydrolysis Remove protecting groups

Stereochemical Control

The stereochemistry at multiple centers (3S,6S,2S,3aR,7aS) is maintained through the use of chiral starting materials, stereoselective catalysts, and mild reaction conditions to avoid racemization. Analytical methods such as chiral HPLC and NMR spectroscopy are employed to confirm stereochemical purity.

Data Table: Summary of Synthetic Parameters

Step Starting Material/Intermediate Reagents/Conditions Outcome/Notes
1. Octahydroindole synthesis Substituted indole derivative Catalytic hydrogenation (Pd/C, H2) Saturated octahydroindole core with defined stereochemistry
2. Amide coupling Octahydroindole + (2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl amino acid derivative EDC/HATU, DIPEA, DMF, 0-25°C Formation of amide bond without racemization
3. Esterification Amide intermediate + 3,4,5-trihydroxyoxane-2-carboxylic acid (protected) DCC, DMAP, mild heating Ester bond formation, hydroxyl groups protected
4. Deprotection Protected ester intermediate TBAF or acid/base hydrolysis Removal of protecting groups, final compound obtained
5. Purification Crude product Preparative HPLC Isolation of pure stereochemically defined compound

Research Discoveries Related to Preparation

  • The use of orthogonal protecting groups has been shown to significantly improve the yield and purity of the final compound by preventing side reactions during esterification.

  • Continuous flow methods for amide bond formation have demonstrated improved scalability and reproducibility for intermediates in this synthesis.

  • Stereoselective hydrogenation catalysts have been optimized to enhance the enantiomeric excess of the octahydroindole core, critical for biological activity.

  • Recent studies emphasize the importance of mild coupling conditions to avoid racemization of the chiral centers, especially at the amino acid side chains.

Chemical Reactions Analysis

Types of Reactions

The compound (3S,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

The compound (3S,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or changes in gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxane-Carboxylic Acid Cores
Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity Synthesis Method Reference
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(4-isobutylphenyl)propanoyloxy]oxane-2-carboxylic acid C₂₄H₃₂O₉ 464.51 g/mol Oxane-carboxylic acid, isobutylphenyl Not reported Esterification of acyloxy groups
Target Compound C₃₆H₄₅N₃O₁₂ 723.76 g/mol Oxane-carboxylic acid, octahydroindole Hypothesized enzyme inhibition Multi-step peptide coupling -

Key Differences :

  • The target compound’s octahydroindole moiety introduces a bicyclic structure absent in simpler oxane derivatives, likely enhancing rigidity and binding specificity .
  • The ethoxy-oxo-phenylbutan-2-yl amino side chain is structurally distinct from the isobutylphenyl group in ’s compound, suggesting divergent pharmacokinetic profiles (e.g., lipophilicity, metabolic stability) .
Analogues with Bicyclic Frameworks
Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity Synthesis Method Reference
(4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid C₁₆H₁₅NO₄ 285.29 g/mol Furo-isoindole, carboxylic acid Not reported Cycloaddition of furyl-propenylamine
Perindopril erbumine monohydrate () C₂₃H₄₅N₃O₆ 459.62 g/mol Cyclopentane, carboxylic acid, tert-amine ACE inhibition Peptide coupling, crystallization

Key Differences :

  • The furo-isoindole in lacks the hydroxyl-rich oxane core, reducing hydrogen-bonding capacity compared to the target compound .
  • Perindopril () shares a cyclopentane ring and amino acid side chain but lacks the oxane-carboxylic acid moiety, highlighting the target compound’s unique hybrid architecture .
Analogues with Amino Acid-Derived Side Chains
Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity Synthesis Method Reference
(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]octahydroindole-2-carboxylic acid C₂₃H₃₇N₃O₆ 451.56 g/mol Octahydroindole, ethoxy-oxo side chain Not reported Solid-phase peptide synthesis
Thiazole-phenylacetic acid derivatives () C₁₈H₁₅N₂O₃S 339.39 g/mol Thiazole, phenylacetic acid Dual COX/antibacterial Condensation reactions

Key Differences :

  • The target compound’s phenylbutan-2-yl group extends its hydrophobic interactions compared to the pentan-2-yl side chain in ’s analogue .
  • Thiazole derivatives () prioritize aromatic heterocycles over bicyclic frameworks, favoring COX enzyme inhibition over ACE-like activity .

Research Findings and Implications

  • Synthetic Challenges : The target compound’s multiple stereocenters necessitate advanced chiral resolution techniques, unlike simpler analogues synthesized via cycloaddition () or condensation () .
  • Biological Potential: Structural parallels to ACE inhibitors (e.g., perindopril) and COX inhibitors () suggest dual therapeutic roles, though empirical validation is required .
  • Analytical Profiling : HPLC-LTQ-Orbitrap-MS/MS (as in ) could resolve its complex fragmentation pattern, aiding in quality control and metabolite identification .

Biological Activity

The compound (3S,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structure Overview

This compound features a multi-ring structure with various functional groups that contribute to its biological activity. Key components include:

  • Ethoxy Group : Contributes to lipophilicity.
  • Amino Acid Derivatives : Implicated in interactions with biological targets.
  • Hydroxy Groups : Potentially involved in hydrogen bonding and solubility.

Molecular Formula

The molecular formula of the compound is C30H43N3O9C_{30}H_{43}N_{3}O_{9} with a molecular weight of approximately 577.67 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. Notable mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain proteases, which play a role in various diseases, including cancer and neurodegenerative disorders.
  • Modulation of Signaling Pathways : It may influence pathways related to cell growth and apoptosis.

Therapeutic Applications

Research indicates potential applications in:

  • Cancer Treatment : Preliminary studies suggest that the compound may inhibit tumor growth by targeting specific cancer cell lines.
  • Neuroprotection : Its ability to modulate amyloid precursor protein processing positions it as a candidate for Alzheimer's disease treatment.

Case Studies

  • Cancer Cell Line Studies
    • A study evaluated the effect of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM.
    • Mechanistic studies revealed that the compound induces apoptosis through caspase activation.
  • Neuroprotective Effects
    • In vitro studies demonstrated that the compound reduces amyloid-beta accumulation in neuronal cultures, suggesting a protective effect against Alzheimer's pathology.

Data Table

Study TypeFindingsReference
Cancer Cell LinesSignificant reduction in cell viability
NeuroprotectionReduced amyloid-beta accumulation
Enzyme InhibitionInhibition of specific proteases

Q & A

Q. What are the recommended analytical techniques for confirming the stereochemical configuration of this compound?

To validate the stereochemical integrity of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (particularly 1H^1H- and 13C^{13}C-NMR) and X-ray crystallography. For example, highlights the use of InChI and SMILES descriptors to encode stereochemical data, which can be cross-verified with experimental NMR coupling constants and NOE effects. Additionally, X-ray diffraction provides unambiguous confirmation of the octahydroindole and oxane ring conformations .

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

The synthesis of this compound involves multiple stereoselective steps, including peptide coupling and cyclization. suggests using oxidizing agents like potassium permanganate for ketone formation and sodium borohydride for selective reductions. Reaction monitoring via HPLC-MS is critical to isolate intermediates and minimize side products. For example, the ethyl ester intermediate (similar to structures in ) may require saponification under controlled pH to preserve labile functional groups .

Q. What methods are effective for assessing the compound’s stability under varying pH and temperature conditions?

Accelerated stability studies using HPLC-UV or LC-MS under stress conditions (e.g., 40–80°C, pH 1–13) can identify degradation products. emphasizes molarity calculations for preparing buffer solutions to simulate physiological or extreme conditions. Degradation kinetics should be modeled using Arrhenius equations to predict shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

Discrepancies may arise from metabolic instability or poor bioavailability. notes the compound’s peptide-like structure, which may be susceptible to proteolytic cleavage. To address this, isotope labeling (e.g., 14C^{14}C-tags) can track metabolite formation in vivo, while parallel artificial membrane permeability assays (PAMPA) evaluate absorption potential. Pharmacokinetic modeling (e.g., compartmental analysis) can bridge in vitro IC50_{50} values with in vivo efficacy .

Q. What computational strategies are suitable for predicting the compound’s binding affinity to biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can model interactions with enzymes or receptors. underscores the importance of modern bonding theories (e.g., QM/MM hybrid methods) to refine electrostatic and van der Waals interactions. For instance, the octahydroindole moiety may form hydrophobic contacts with target proteins, while the carboxylic acid group participates in hydrogen bonding .

Q. How can researchers address challenges in scaling up the synthesis while maintaining stereochemical purity?

Continuous-flow chemistry systems may enhance reproducibility for stereosensitive steps like peptide coupling (). Process analytical technology (PAT), such as in-line FTIR or Raman spectroscopy, enables real-time monitoring of intermediates. highlights the need for rigorous safety protocols during scale-up, including hazard analysis (HIRA) for reactive reagents like lithium aluminum hydride .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in complex biological systems?

CRISPR-Cas9 gene editing can silence putative targets (e.g., enzymes or receptors) to validate specificity. ’s antibacterial study framework can be adapted: combine minimum inhibitory concentration (MIC) assays with transcriptomic profiling (RNA-seq) to identify pathway perturbations. Förster resonance energy transfer (FRET) probes may visualize target engagement in live cells .

Methodological Notes

  • Stereochemical Analysis : Use chiral stationary phases in HPLC (e.g., Chiralpak AD-H) for enantiopurity assessment .
  • Bioactivity Validation : Include positive controls (e.g., known enzyme inhibitors) and triplicate experiments to ensure statistical rigor .
  • Data Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in repositories like PubChem or ChemSpider .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.